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Compound of Interest

Compound Name: 3-Aminohexanoic acid

Cat. No.: B3037759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for 3-Aminohexanoic acid.

Despite extensive searches of chemical databases and scientific literature, detailed

experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) for the free 3-Aminohexanoic acid molecule—is not readily

available in the public domain. Much of the accessible, detailed spectroscopic information is for

its isomer, 6-Aminohexanoic acid, or for derivatives of 3-Aminohexanoic acid.

This document, therefore, provides a summary of the known physical and chemical properties

of 3-Aminohexanoic acid and presents generalized experimental protocols for the

spectroscopic analysis of amino acids. Additionally, a workflow for the spectroscopic

characterization of a novel amino acid is provided in a visual format.

Chemical and Physical Properties of 3-
Aminohexanoic Acid
While experimental spectra are not widely published, fundamental properties of 3-
Aminohexanoic acid have been reported. This data is crucial for handling, storage, and

preliminary characterization of the compound.
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Property Value

Molecular Formula C₆H₁₃NO₂

Molecular Weight 131.17 g/mol

CAS Number 58521-63-4

Appearance Solid

Melting Point 205-207 °C

Boiling Point (Predicted) 240.4 °C at 760 mmHg

Density (Predicted) 1.038 g/cm³

General Experimental Protocols for Spectroscopic
Analysis of Amino Acids
The following are generalized protocols for obtaining NMR, IR, and Mass Spectrometry data for

a non-proteinogenic amino acid like 3-Aminohexanoic acid. These protocols are based on

standard laboratory practices and would require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of 3-Aminohexanoic acid in 0.5-0.7 mL of a suitable deuterated

solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices

for amino acids.

If using D₂O, the acidic proton of the carboxylic acid and the protons on the amine group

may exchange with deuterium, leading to their signals disappearing from the ¹H NMR

spectrum.
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Add a small amount of a reference standard, such as trimethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to

calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include

the number of scans, relaxation delay, and spectral width.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be run to differentiate between

CH, CH₂, and CH₃ groups.

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity

between protons and carbons, aiding in the complete and unambiguous assignment of all

signals.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of finely ground 3-Aminohexanoic acid (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the IR spectrum, typically in the range of

4000 to 400 cm⁻¹.

The resulting spectrum should show characteristic absorption bands for the amine (N-H

stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H

stretching and bending) functional groups.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Sample Preparation:

ESI-MS: Dissolve a small amount of 3-Aminohexanoic acid in a suitable solvent (e.g., a

mixture of water and methanol or acetonitrile) at a low concentration (e.g., 10-100 µM).

The solution is then directly infused into the mass spectrometer.

MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-

hydroxycinnamic acid) on a MALDI target plate.

Data Acquisition:

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion. For 3-Aminohexanoic acid (MW = 131.17), one would expect to see a

peak at approximately m/z 132.18 [M+H]⁺ in positive ion mode or m/z 130.16 [M-H]⁻ in

negative ion mode.

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce

fragmentation. The fragmentation pattern provides structural information that can be used

to confirm the identity of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3037759?utm_src=pdf-body
https://www.benchchem.com/product/b3037759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of an amino acid such as 3-Aminohexanoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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